molecular formula C16H19N5O B2784131 N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide CAS No. 1421509-26-3

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B2784131
CAS No.: 1421509-26-3
M. Wt: 297.362
InChI Key: MJRCIODPCAYLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is a synthetic small molecule featuring a pyrimidine core scaffold, a chemical structure prominent in medicinal chemistry and biochemical research. This compound belongs to a class of 2,4,5-trisubstituted pyrimidine derivatives that have demonstrated significant research utility as chemical probes for studying protein kinase function and signaling pathways . The molecular architecture incorporates a benzamide group and a 4-methylpiperazine moiety, structural features commonly associated with kinase-targeting compounds and epigenetic modulators . This benzamide derivative serves as a valuable research compound for investigating kinase inhibition, with particular relevance to studies of tyrosine kinase signaling networks. Compounds with similar structural motifs have shown activity against various kinase targets, including discoidin-domain receptors (DDR1 and DDR2) and proto-oncogene tyrosine-protein kinase Src . The presence of the 4-methylpiperazine group enhances solubility and influences pharmacokinetic properties, making this compound suitable for in vitro biochemical and cellular studies . Researchers utilize this chemical probe primarily in lead discovery and optimization campaigns, particularly in oncology and inflammation research where kinase modulation represents a therapeutic strategy. The compound is offered exclusively for research applications and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures should be followed, and storage recommendations include protection from moisture at controlled room temperature.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-20-7-9-21(10-8-20)16-17-11-14(12-18-16)19-15(22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRCIODPCAYLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide has been investigated for its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit inhibitory effects on specific tyrosine kinases, which are crucial in cancer cell proliferation. For instance, the compound's structural analogs have shown promise in inhibiting the activity of certain kinases associated with leukemia treatment, such as imatinib .

Glycine Transporter Inhibition
Research has highlighted the compound's role as a selective inhibitor of glycine transporters (GlyT1). GlyT1 inhibitors are of significant interest due to their potential therapeutic applications in treating schizophrenia and other neuropsychiatric disorders. The compound's ability to modulate glycine levels in the brain could lead to novel treatment strategies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify modifications that enhance potency and selectivity against target proteins. The presence of the piperazine moiety has been shown to improve binding affinity and selectivity for specific receptors .

Modification Effect on Activity
Addition of methyl groupsIncreased lipophilicity
Variation in piperazine substituentsEnhanced receptor binding
Alteration of pyrimidine ringImproved selectivity against kinases

Neuropharmacology

The compound has been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression. Its mechanism of action may involve modulation of neurotransmitter systems, including serotonin and dopamine pathways. Preliminary studies suggest that derivatives of this compound can exhibit anxiolytic and antidepressant-like effects in animal models .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published by MDPI, derivatives similar to this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxicity against leukemia cells, indicating potential for further development as an anticancer therapy .

Case Study 2: GlyT1 Inhibition
A recent publication detailed the synthesis and evaluation of this compound as a GlyT1 inhibitor. The compound exhibited a dose-dependent inhibition of glycine uptake in cultured neurons, supporting its candidacy for treating cognitive deficits associated with schizophrenia .

Mechanism of Action

The mechanism of action of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide involves the inhibition of specific tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell growth and division. By binding to the active site of these kinases, the compound prevents their activity, thereby inhibiting the proliferation of cancer cells . The molecular targets include the BCR-ABL tyrosine kinase, which is implicated in chronic myelogenous leukemia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogues of N-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]benzamide, highlighting variations in substituents and biological activity:

Compound Key Substituents Biological Targets IC50/Potency Notable Features
This compound (Target Compound) 4-Methylpiperazinyl (pyrimidine), Benzamide ABL1, KIT Not reported Broad-spectrum kinase inhibition potential
4-Ethyl-3-[2-[2-(methylamino)pyrimidin-5-yl]ethynyl]-N-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]benzamide Ethynyl linker, Trifluoromethyl, 4-Methylpiperazinyl DDR1 (Discoidin Domain Receptor 1) IC50 = 5.0 nM High potency against DDR1; optimized for selectivity
N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]benzamide Trifluoromethyl, N,N-Dimethyl Synthetic intermediate N/A Used in drug discovery for solubility enhancement
3-((6-(4-Aminophenyl)imidazo[1,2-a]pyrazin-3-yl)ethynyl)-N-(3-isopropylphenyl)benzamide [37] Imidazo[1,2-a]pyrazine, Ethynyl linker, Isopropyl Not specified Anticancer (in vitro) Enhanced cytotoxicity via imidazo-pyrazine core

Functional Group Impact on Activity

  • 4-Methylpiperazine Substitution : The presence of this group in the target compound and its analogues (e.g., ) is critical for improving solubility and binding affinity to kinase domains. Its absence in compounds like [37] () correlates with reduced kinase selectivity .
  • Trifluoromethyl Groups : Analogues with trifluoromethyl substituents (e.g., ) exhibit enhanced metabolic stability and target engagement due to hydrophobic interactions and electron-withdrawing effects .
  • Heterocyclic Cores : Replacement of pyrimidine with imidazo[1,2-a]pyrazine (as in [37]) or pyridine () alters binding kinetics. For instance, imidazo-pyrazine derivatives show improved anticancer activity but may lack kinase specificity .

Pharmacological and Kinetic Differences

  • Target Selectivity : The target compound’s pyrimidine-4-methylpiperazinyl scaffold allows dual inhibition of ABL1 and KIT, whereas analogues like the DDR1 inhibitor () are optimized for single-target potency .
  • Cytotoxicity: Benzamide derivatives with ethynyl linkers (e.g., ) demonstrate superior in vitro cytotoxicity compared to non-rigid analogues, likely due to improved conformational stability .

Research Findings and Clinical Relevance

Preclinical Data

  • Kinase Inhibition : The target compound’s structural flexibility enables binding to multiple kinase pockets, as evidenced by its activity against ABL1 and KIT in biochemical assays .
  • DDR1 Inhibition : The analogue in (IC50 = 5.0 nM) shows promise in fibrosis and cancer metastasis models, outperforming earlier-generation inhibitors .

Limitations and Challenges

  • Metabolic Stability : While trifluoromethyl-containing analogues () exhibit improved stability, they may face toxicity concerns due to bioaccumulation .
  • Synthetic Complexity : Derivatives with ethynyl or imidazo-pyrazine cores () require multi-step synthesis, limiting scalability .

Biological Activity

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide, also known by its CAS number 5224-22-6, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.

PropertyValue
Molecular FormulaC16H20N4O
Molecular Weight284.36 g/mol
Density1.291 g/cm³
Boiling Point509.3 °C at 760 mmHg
Flash Point261.8 °C

Synthesis

The synthesis of this compound involves standard organic reactions typically used in the preparation of benzamide derivatives. The compound is synthesized by coupling a pyrimidine derivative with a benzamide structure, utilizing various reagents to facilitate the formation of the desired amide bond.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit moderate to significant activity against various cancer cell lines:

  • Cell Lines Tested :
    • K-562 (chronic myelogenous leukemia)
    • HL-60 (promyelocytic leukemia)
    • MCF-7 (breast adenocarcinoma)
    • HeLa (cervix carcinoma)
    • A549 (lung carcinoma)

In comparative assays, this compound demonstrated activity comparable to established chemotherapeutics like imatinib and nilotinib, particularly at concentrations around 100 µM .

Kinase Inhibition

This compound has been evaluated for its kinase inhibitory properties. The following kinases were studied:

KinaseInhibition (%) at 10 nM
EGFR21% - 92%
HER-4Comparable to imatinib
VEGFR216% - 48%
PDGFRaUp to 77%

These results indicate that the compound is a potent inhibitor of several receptor tyrosine kinases, which play critical roles in cancer cell proliferation and survival .

The mechanism by which this compound exerts its biological effects appears to involve interaction with ATP binding sites on kinases, leading to inhibition of downstream signaling pathways associated with tumor growth and metastasis. Molecular docking studies suggest that the structural features of this compound allow it to effectively bind to target proteins .

Case Studies

Several case studies have been documented that explore the efficacy of this compound in preclinical models:

  • Study on K-562 Cells : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in K-562 cells, indicating its potential as a therapeutic agent for chronic myeloid leukemia.
  • Combination Therapy : Research has indicated that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance observed in certain cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.